molecular formula C23H26N2O5 B11628615 3-hydroxy-4-(4-methylbenzoyl)-5-(5-methylfuran-2-yl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one CAS No. 380879-08-3

3-hydroxy-4-(4-methylbenzoyl)-5-(5-methylfuran-2-yl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B11628615
CAS No.: 380879-08-3
M. Wt: 410.5 g/mol
InChI Key: XELTUKYKJOYEOE-XUTLUUPISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 2,5-dihydro-1H-pyrrol-2-one class, characterized by a five-membered lactam ring. Key structural features include:

  • 4-(4-methylbenzoyl) substitution: A para-methyl-substituted benzoyl group that contributes to lipophilicity and π-π stacking interactions.
  • 5-(5-methylfuran-2-yl) group: A heteroaromatic furan ring with a methyl substituent, which may modulate electronic properties and steric effects.

Structural elucidation of such compounds typically employs NMR spectroscopy and X-ray crystallography, as demonstrated in analogous studies .

Properties

CAS No.

380879-08-3

Molecular Formula

C23H26N2O5

Molecular Weight

410.5 g/mol

IUPAC Name

(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(5-methylfuran-2-yl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C23H26N2O5/c1-15-3-6-17(7-4-15)21(26)19-20(18-8-5-16(2)30-18)25(23(28)22(19)27)10-9-24-11-13-29-14-12-24/h3-8,20,26H,9-14H2,1-2H3/b21-19+

InChI Key

XELTUKYKJOYEOE-XUTLUUPISA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(O4)C)/O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(O4)C)O

Origin of Product

United States

Biological Activity

The compound 3-hydroxy-4-(4-methylbenzoyl)-5-(5-methylfuran-2-yl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including antimicrobial, antioxidant, and potential anticancer activities.

Chemical Structure and Properties

The molecular formula of the compound is C23H26N2O5C_{23}H_{26}N_{2}O_{5}. Its structure features a pyrrolidine ring with various substituents that contribute to its biological activity. The compound's structural details can be represented as follows:

  • Molecular Formula : C23H26N2O5C_{23}H_{26}N_{2}O_{5}
  • SMILES : CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(O4)C)/O

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial and fungal strains:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus 64 µg/mL
Enterococcus faecalis 64 µg/mL
Candida albicans 128 µg/mL
Pseudomonas aeruginosa 256 µg/mL

The compound showed particularly strong activity against gram-positive bacteria, such as S. aureus, while demonstrating weaker effects on gram-negative bacteria like Pseudomonas aeruginosa .

Antioxidant Activity

The antioxidant potential of this compound was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated that the compound effectively scavenged free radicals in a concentration-dependent manner. This suggests its potential application in preventing oxidative stress-related diseases .

DNA Interaction Studies

The compound's ability to interact with DNA has been investigated, revealing that it can induce DNA cleavage. This property is particularly relevant for its potential use in cancer therapy, as compounds that can target DNA are often effective in disrupting cancer cell proliferation .

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    A study conducted by Ünaldi & Demir demonstrated that the compound was effective against a range of microorganisms including both bacteria and fungi. The research highlighted its potential as a lead compound for developing new antimicrobial agents .
  • Antioxidant Mechanism :
    The antioxidant activity observed was attributed to the presence of hydroxyl groups in its structure, which are known to donate hydrogen atoms to free radicals, thus neutralizing them .
  • DNA Binding and Cleavage :
    The interaction with DNA was characterized by UV-visible spectroscopy, showing hypsochromic shifts indicative of binding events. This interaction is crucial for understanding the mechanism by which the compound may exert anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues Identified in Literature

Two closely related compounds from the evidence are selected for comparison:

Compound A :

4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one (RN: 951953-63-2) .

Compound B :

3-Hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one (RN: 433247-00-8) .

Structural and Functional Differences

Feature Target Compound Compound A Compound B
Aromatic substituent 5-(5-methylfuran-2-yl) 5-(pyridin-2-yl) 5-(pyridin-3-yl)
Benzoyl substitution 4-(4-methylbenzoyl) 4-(3-fluoro-4-methoxybenzoyl) 4-(4-methoxy-2-methylbenzoyl)
Morpholine chain 1-[2-(morpholin-4-yl)ethyl] 1-[3-(morpholin-4-yl)propyl] 1-[2-(morpholin-4-yl)ethyl]
Key functional groups Hydroxy, methylbenzoyl, methylfuran Hydroxy, fluoro-methoxybenzoyl, pyridinyl Hydroxy, methoxy-methylbenzoyl, pyridinyl
Electronic effects Electron-donating methyl groups (benzoyl, furan) Electron-withdrawing fluoro and electron-donating methoxy groups (benzoyl) Electron-donating methoxy and methyl groups (benzoyl)
Potential solubility Moderate (hydroxy and morpholine improve polarity; methyl/furan reduce it) Lower (fluoro and pyridine may reduce solubility) Higher (methoxy and pyridine enhance polarity)

Implications of Structural Variations

Aromatic Substituents :

  • The target compound’s 5-methylfuran group offers a smaller steric profile compared to the pyridinyl groups in Compounds A and B. This may affect binding affinity in biological systems or crystallization behavior .
  • Pyridinyl groups (Compounds A/B) introduce nitrogen-based hydrogen-bond acceptors, absent in the furan-containing target compound.

Benzoyl Substitutions :

  • The 4-methylbenzoyl group in the target compound is less polar than the 3-fluoro-4-methoxybenzoyl (Compound A) or 4-methoxy-2-methylbenzoyl (Compound B) groups. This difference could influence logP values and membrane permeability .

Morpholine Chain Length :

  • The ethyl-linked morpholine (target compound and Compound B) provides shorter chain flexibility than the propyl-linked morpholine in Compound A. This may alter conformational stability or interactions with enzymes/receptors .

The target compound’s methyl groups are purely electron-donating, favoring stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.